

# A-Technical-Guide-to-the-Physical-Properties-of-Acetylsalicylic-Acid

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## Compound of Interest

Compound Name: *N*-Benzyldiene-2-propynylamine

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone medication used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties. [1][2] A derivative of salicylic acid, its therapeutic efficacy and formulation development are deeply rooted in its fundamental physical and chemical characteristics.[1][2] This guide provides a comprehensive overview of the core physical properties of acetylsalicylic acid, including its boiling point, solubility, and appearance, supported by detailed experimental protocols and a visualization of its primary mechanism of action.

## Physical and Chemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1][3] While stable in dry air, it gradually hydrolyzes into acetic and salicylic acids when exposed to moisture.[2] This decomposition is accelerated in solutions containing alkali hydroxides or carbonates.[4]

## Appearance and Morphology

Under standard conditions, acetylsalicylic acid presents as an odorless, colorless to white crystalline powder.[5][6][7] Upon contact with moist air, it may develop the characteristic vinegar-like odor of acetic acid due to hydrolysis.[7] The ability of a substance to exist in more than one crystal form is known as polymorphism.[1] In its primary crystal form (Form I), pairs of

aspirin molecules create centrosymmetric dimers.[1] A second polymorphic form was identified in 2005.[1]

## Boiling Point and Thermal Decomposition

Acetylsalicylic acid does not have a traditional boiling point at atmospheric pressure; instead, it decomposes upon heating.[6] The melting point is consistently reported to be in the range of 134-136°C.[4][8] Decomposition begins at temperatures around its melting point, approximately 140°C (284°F).[1][2][5]

The thermal degradation of acetylsalicylic acid is a complex process. It begins with the hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[9] At higher temperatures, the resulting salicylic acid further degrades to phenol and carbon dioxide.[9]

## Solubility Profile

The solubility of acetylsalicylic acid is a critical factor in its absorption and formulation. It is slightly soluble in water but demonstrates greater solubility in organic solvents.[6][10] The solubility is also influenced by temperature, generally increasing as the temperature rises.[11]

Table 1: Quantitative Physical Properties of Acetylsalicylic Acid

Property	Value	Conditions
Appearance	Colorless to white crystalline powder	Standard Temperature and Pressure
Melting Point	134-136 °C (273-277 °F)	-
Boiling Point	Decomposes at ~140 °C (284 °F)	Atmospheric Pressure
pKa	3.5	25 °C (77 °F)
Solubility in Water	~3 mg/mL	25 °C (77 °F)
~10 mg/mL	37 °C (98.6 °F)	
Solubility in Ethanol	~50 mg/mL	-
Other Solvents	Freely soluble in ether and chloroform	-

Data compiled from sources[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)[\[12\]](#).

## Experimental Protocols

Accurate determination of physical properties requires standardized experimental methodologies. The following sections detail common protocols for evaluating the thermal properties and solubility of acetylsalicylic acid.

### Determination of Thermal Properties (Melting and Decomposition Point)

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for characterizing the thermal behavior of pharmaceutical compounds.[\[13\]](#)

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and enthalpy of

fusion.[9][13] TGA measures the change in mass of a sample as a function of temperature, identifying the onset and stages of decomposition.[9]

- Sample Preparation: A small, precisely weighed sample of acetylsalicylic acid (typically 7-20 mg) is placed into a DSC or TGA pan (e.g., platinum crucible).[9][13]
- Instrumentation: A calibrated thermal analysis instrument (e.g., Perkin-Elmer Diamond thermobalance) is used.[13]
- Experimental Conditions:
  - Heating Rate: A controlled linear heating rate, such as 10°C/min, is applied.[13][14]
  - Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).[9][13]
  - Temperature Range: The experiment is run over a temperature range that encompasses the melting and decomposition events, for instance, from 25°C to 500°C.[13]
- Data Analysis:
  - DSC: The extrapolated onset of the endothermic peak in the DSC curve is identified as the melting point.[9] The area under this peak corresponds to the enthalpy of fusion.[15]
  - TGA: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) helps to pinpoint the temperatures of maximum mass loss rates, indicating the different stages of decomposition.[9]

## Determination of Aqueous Solubility

Methodology: Shake-Flask Titration Method

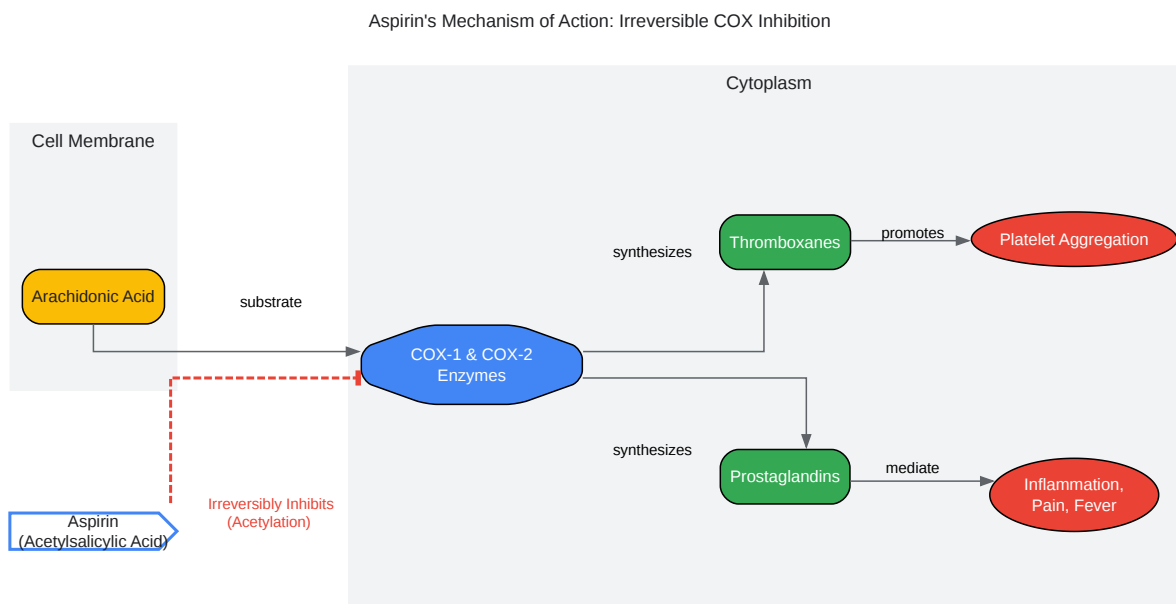
The shake-flask method is a common and reliable technique for determining the solubility of a compound.[16]

- Principle: An excess amount of the solute (aspirin) is agitated in a solvent (water) for a prolonged period to ensure saturation. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined by titration.

- Procedure:
  - Preparation: Accurately weigh an excess amount of acetylsalicylic acid (e.g., ~0.5 g) and transfer it into a conical flask containing a precise volume of distilled water (e.g., 50 cm<sup>3</sup>).  
[16]
  - Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a set duration (e.g., 5 minutes or longer) to allow the solution to reach equilibrium.[16] To minimize degradation, especially at higher temperatures or in buffered solutions, the equilibration time should be optimized to ensure saturation without significant hydrolysis.  
[17]
  - Filtration: Filter the suspension through a suitable filter (e.g., membrane filter) into a dry flask to separate the undissolved solid.[16][18]
  - Titration:
    - Pipette a known volume of the clear filtrate (e.g., 10 cm<sup>3</sup>) into a separate conical flask.  
[16]
    - Add a few drops of a suitable indicator, such as phenolphthalein.[16]
    - Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.020 mol dm<sup>-3</sup>) until the endpoint is reached (the first permanent pink color).[16]
- Calculation: The concentration of dissolved acetylsalicylic acid, and thus its solubility, is calculated from the volume of NaOH solution used in the titration. The experiment should be performed in triplicate to ensure accuracy.[17]

## Mechanism of Action: COX Enzyme Inhibition

The therapeutic effects of aspirin are primarily due to its irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21] This action suppresses the production of prostaglandins and thromboxanes.[19] Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[19][20] This irreversible inhibition distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]



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